molecular formula C15H19ClF3N3O2 B1532326 6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine CAS No. 1201675-03-7

6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine

Cat. No. B1532326
CAS RN: 1201675-03-7
M. Wt: 365.78 g/mol
InChI Key: ZZYDLXQQUTXTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine, also known as CTPB-TFMP, is a synthetic compound that has been studied extensively for its potential use in a range of scientific and medical applications. CTPB-TFMP has been shown to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in lab experiments and other applications.

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives have shown a wide spectrum of biological activities, making the compound a valuable asset in medicinal chemistry research .

Antibacterial and Antifungal Agent

The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown moderate activity against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential for the compound to be used in the development of new antimicrobial agents .

Anticancer Research

Piperazine derivatives, including this compound, are known for their potential anticancer properties. The flexibility of the piperazine ring and the presence of polar nitrogen atoms enhance interactions with macromolecules, which is crucial in the design of anticancer drugs .

Antiparasitic Applications

The structural features of this compound make it suitable for antiparasitic drug development. Its ability to form hydrogen bonds and adjust molecular physicochemical properties can be exploited to target parasitic organisms effectively .

Antihistamine Development

Due to the conformational flexibility and the presence of polar nitrogen atoms, this compound and its derivatives can be used in the development of antihistamines. These properties facilitate favorable interactions with biological targets involved in allergic responses .

Antidepressant Properties

The compound’s structure allows for the synthesis of derivatives with antidepressive activities. Its modifiability and water solubility make it an interesting candidate for the development of new antidepressants .

Drug Discovery and Design

Incorporation of the piperazine ring, as seen in this compound, is considered an important synthetic strategy in drug discovery. Its easy modificability and capacity for the formation of hydrogen bonds make it a key building block in the design of new drugs .

Biological Activity Enhancement

The compound can be used to enhance the biological activity of other molecules. By serving as a building block, it can introduce structural elements that increase the efficacy and specificity of biologically active compounds .

properties

IUPAC Name

tert-butyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-9-10(15(17,18)19)8-11(16)20-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYDLXQQUTXTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.